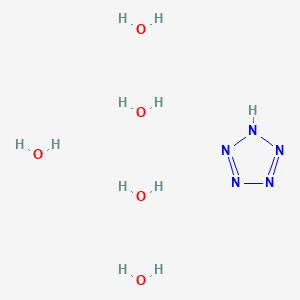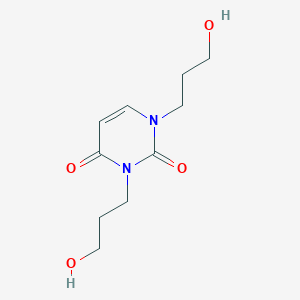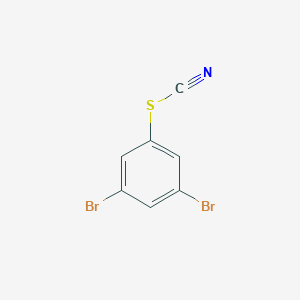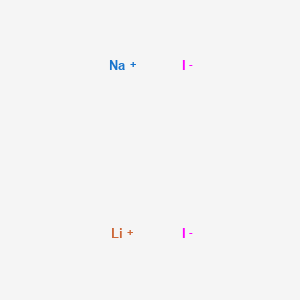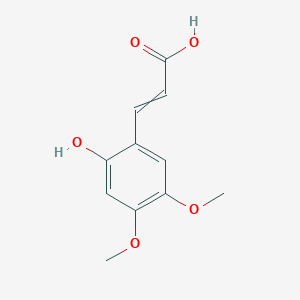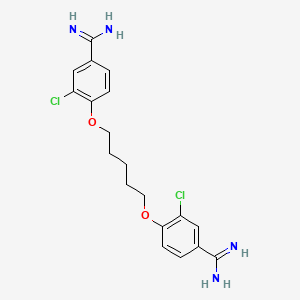
4,4'-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) is a synthetic organic compound characterized by its complex molecular structure This compound features two 3-chlorobenzenecarboximidamide groups connected by a 1,5-pentanediylbis(oxy) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) typically involves a multi-step process:
Starting Materials: The synthesis begins with 3-chlorobenzenecarboximidamide and 1,5-dibromopentane.
Formation of the Linker: The 1,5-dibromopentane undergoes a nucleophilic substitution reaction with a suitable base to form 1,5-pentanediylbis(oxy).
Coupling Reaction: The 1,5-pentanediylbis(oxy) is then reacted with 3-chlorobenzenecarboximidamide under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzene rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or altered functional groups.
Substitution: Products with substituted groups replacing the chlorine atoms on the benzene rings.
Applications De Recherche Scientifique
4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,4’-(1,5-Pentanediylbis(oxy))bis(3-chlorobenzenecarboximidamide) involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide): Similar structure but with nitro groups instead of chlorine atoms.
4,4’-(1,5-Pentanediylbis(oxy))bis(3-methylbenzenecarboximidamide): Features methyl groups instead of chlorine atoms.
Uniqueness
Chlorine Substitution: The presence of chlorine atoms imparts unique chemical reactivity and potential biological activity.
Linker Structure: The 1,5-pentanediylbis(oxy) linker provides flexibility and distinct spatial arrangement, influencing the compound’s properties.
Propriétés
Numéro CAS |
125880-75-3 |
|---|---|
Formule moléculaire |
C19H22Cl2N4O2 |
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
4-[5-(4-carbamimidoyl-2-chlorophenoxy)pentoxy]-3-chlorobenzenecarboximidamide |
InChI |
InChI=1S/C19H22Cl2N4O2/c20-14-10-12(18(22)23)4-6-16(14)26-8-2-1-3-9-27-17-7-5-13(19(24)25)11-15(17)21/h4-7,10-11H,1-3,8-9H2,(H3,22,23)(H3,24,25) |
Clé InChI |
UHXIDMNAFKSRPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=N)N)Cl)OCCCCCOC2=C(C=C(C=C2)C(=N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


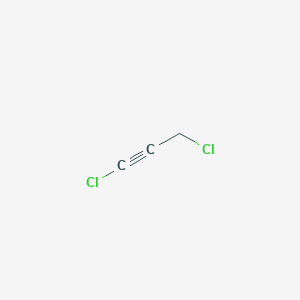
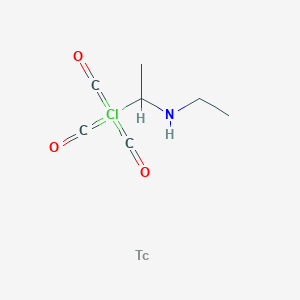
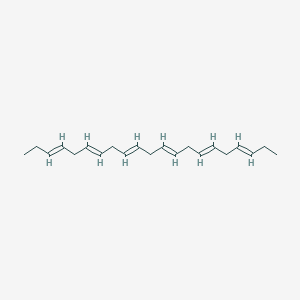
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
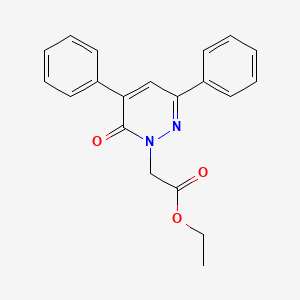
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
